molecular formula C12H8Cl2O B13829905 1-Chloro-2-(2-chlorophenoxy)benzene

1-Chloro-2-(2-chlorophenoxy)benzene

Katalognummer: B13829905
Molekulargewicht: 239.09 g/mol
InChI-Schlüssel: MFJMZOUFSWSBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-(2-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8Cl2O It is a chlorinated derivative of diphenyl ether, characterized by the presence of two chlorine atoms and an ether linkage between two benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenoxy)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-chlorophenol with 1-chloro-2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-(2-chlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-(2-chlorophenoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-2-(2-chlorophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ether linkage influence the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial processes .

Eigenschaften

Molekularformel

C12H8Cl2O

Molekulargewicht

239.09 g/mol

IUPAC-Name

1-chloro-2-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H8Cl2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H

InChI-Schlüssel

MFJMZOUFSWSBNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.